molecular formula C10H11N5O2 B11874898 N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide CAS No. 105970-01-2

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide

Cat. No.: B11874898
CAS No.: 105970-01-2
M. Wt: 233.23 g/mol
InChI Key: JOBICPZTKKVIPO-UHFFFAOYSA-N
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Description

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide: is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

    Substitution: New compounds where the acetamide group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis and repair processes .

Comparison with Similar Compounds

  • N-(2-Oxopropyl)acetamide
  • N-(9-oxodecyl)acetamide
  • N-Methyl-N-(2-oxopropyl)acetamide

Comparison: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is unique due to its purine core, which is not present in the other similar compounds listed above. This purine core allows it to interact with biological molecules in ways that other compounds cannot, making it particularly valuable in medicinal chemistry and biochemistry .

Properties

CAS No.

105970-01-2

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

N-[9-(2-oxopropyl)purin-6-yl]acetamide

InChI

InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17)

InChI Key

JOBICPZTKKVIPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C

Origin of Product

United States

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